2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one
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Overview
Description
2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one is a heterocyclic compound that contains pyrazine, pyridine, and thiazolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method is the cyclization reaction where a thiazolidinone ring is formed.
Example Synthetic Route:
Starting Materials: Pyrazine-2-carboxylic acid, 3-pyridinecarboxaldehyde, and thiourea.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours to promote cyclization and formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrazin-2-yl)-2-(pyridin-2-yl)thiazolidin-4-one
- 2-(Pyrazin-2-yl)-2-(pyridin-4-yl)thiazolidin-4-one
- 2-(Pyrazin-2-yl)-2-(quinolin-3-yl)thiazolidin-4-one
Uniqueness
2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one is unique due to its specific combination of pyrazine, pyridine, and thiazolidinone moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H10N4OS |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-pyrazin-2-yl-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N4OS/c17-11-8-18-12(16-11,9-2-1-3-13-6-9)10-7-14-4-5-15-10/h1-7H,8H2,(H,16,17) |
InChI Key |
VOPFDMHOMKPNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)(C2=CN=CC=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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